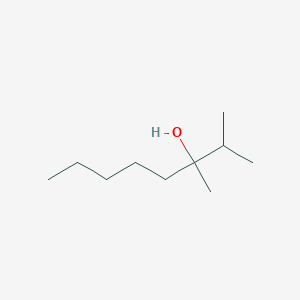

2,3-Dimethyl-3-octanol

Descripción general

Descripción

2,3-Dimethyl-3-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-3-octanol consists of a chain of carbon atoms with two methyl groups (CH3) and a hydroxyl group (OH) attached . The presence of the hydroxyl group classifies it as an alcohol .Aplicaciones Científicas De Investigación

Ultrasonic and NMR studies revealed that internal rotational relaxation processes contribute to dispersion in 2,3-dimethyl-3-hexanol, a related compound, indicating its potential in physical chemistry research (Dugue, Emery, & Pethrick, 1980).

A study on Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivative demonstrates the use of similar compounds in the synthesis of hybrid nanocomposites, with applications in materials science (Zhang & Laine, 2000).

The reaction of 2-Dimethylaminoethanol with 1,2-epoxyoctane, producing various products including 1-(s-dimethylaminoethoxy)-2-o, illustrates chemical transformations relevant to synthetic chemistry (Tobler, 1969).

Biotransformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias in a bioreactor shows the compound's potential in biotechnology and microbiology (Onken & Berger, 1999).

Sodium dodecyl sulfate systems in nonaqueous solvents, with octanol acting as a structure breaker, are studied for their implications in colloid and surface science (Ceglie, Monduzzi, & Söderman, 1991).

The RK-ASPEN model's accuracy in predicting phase equilibrium data in supercritical CO2 + mixtures containing compounds like 3,7-dimethyl-1-octanol highlights its relevance in chemical engineering (Zamudio, Schwarz, & Knoetze, 2013).

The use of 2-MPOD and 3-MPOD in inhibiting mild steel corrosion in acidic solutions, including 3,7-dimethyl-1-octanol, demonstrates applications in materials science and corrosion engineering (Chafiq et al., 2020).

The development of a catalyst for 1,3-butadiene dimerization, producing 1,3,7-octatriene in the presence of 2-propanol, is significant in the field of catalysis and organic synthesis (Harkal et al., 2005).

A novel synthesis of bicyclo[3.3.0]octenes, with complete stereospecificity, emphasizes the compound's importance in organic chemistry and drug synthesis (Padwa et al., 1996).

Studies on n-Octanol's intermolecular interactions and hydrogen bonding provide insights relevant to physical and theoretical chemistry (Pocheć et al., 2022).

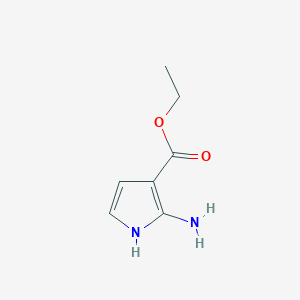

Research on iron and aluminium chelation therapy using compounds like 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid suggests applications in medical chemistry and pharmacology (Dean et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 3,7-Dimethyl-3-octanol, indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling .

Propiedades

IUPAC Name |

2,3-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHYRPPRRQITHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941563 | |

| Record name | 2,3-Dimethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19781-10-3 | |

| Record name | 2,3-Dimethyl-3-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)